Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate
Overview
Description
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate” were not found, there are methods for synthesizing similar compounds. For instance, a diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .
Scientific Research Applications
Ring Formation and Decomposition Studies
Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate and similar compounds have been studied for their behavior in various chemical reactions. For instance, Yakushijin, Tsuruta, and Furukawa (1982) explored the thermal and photochemical decompositions of related compounds, contributing to the understanding of reaction pathways in organic chemistry (Yakushijin, Tsuruta, & Furukawa, 1982).
Palladium-Catalysed Direct Heteroarylations
The use of similar furan derivatives in palladium-catalysed direct arylation of heteroaromatics has been researched by Fu, Zhao, Bruneau, and Doucet (2012). They found that such compounds prevent the formation of dimers or oligomers, allowing for the efficient formation of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
Glycosidase Inhibitory Activities
The synthesis of derivatives of ethyl 5-(5-methyl-2-pyridyl)-2-furoate for potential biological activity has been studied by Moreno‐Vargas, Robina, Demange, and Vogel (2003). Their research into glycosidase inhibitory activities highlights the potential of these compounds in biomedical applications (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Synthesis of Derivatives
Research by Kuticheva, Pevzner, and Petrov (2015) into the synthesis of derivatives of alkyl 2-furoates, including ethyl 5-(5-methyl-2-pyridyl)-2-furoate, sheds light on methods of producing complex organic molecules, which is crucial for the development of pharmaceuticals and other compounds (Kuticheva, Pevzner, & Petrov, 2015).
Catalysis and Reaction Pathways
The compound has also been studied in the context of catalysis and reaction pathways. For example, Pacheco, Labinger, Sessions, and Davis (2015) explored its use in the synthesis of biobased terephthalic acid precursors, contributing to the field of renewable materials and green chemistry (Pacheco, Labinger, Sessions, & Davis, 2015).
properties
IUPAC Name |
ethyl 5-(5-methylpyridin-2-yl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)8-14-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMFTYRHWMDDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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